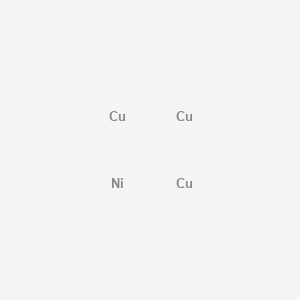
Copper;nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper-nickel compounds, also known as cupronickel, are alloys composed primarily of copper and nickel, with the addition of other elements such as manganese and iron to enhance specific properties. These alloys are known for their excellent corrosion resistance, high thermal and electrical conductivity, and good mechanical properties. Historically, copper-nickel alloys have been used for thousands of years, with early applications in coinage and marine engineering .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper-nickel alloys can be synthesized through various methods, including chemical co-precipitation, wet chemical synthesis, and high-temperature melting processes. One common method involves the low-temperature chemical co-precipitation of nickel and copper salts, followed by reduction to form the alloy .
Industrial Production Methods: In industrial settings, copper-nickel alloys are typically produced by melting copper and nickel together in a controlled environment. The molten mixture is then cast into desired shapes and further processed through rolling, forging, or extrusion to achieve the final product. Additives such as manganese, iron, and silicon are often included to improve specific properties .
Analyse Chemischer Reaktionen
Types of Reactions: Copper-nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the alloy’s composition and the presence of other elements.
Common Reagents and Conditions:
Oxidation: Copper-nickel alloys can oxidize in the presence of oxygen, forming a protective oxide layer that enhances corrosion resistance.
Reduction: Reduction reactions often involve hydrogen or carbon monoxide as reducing agents to convert oxides back to the metallic state.
Substitution: Substitution reactions can occur with other metals or ligands, altering the alloy’s properties.
Major Products: The major products formed from these reactions include oxides, hydroxides, and various intermetallic compounds, depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Copper-nickel compounds have a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which copper-nickel compounds exert their effects varies depending on the application:
Antimicrobial Activity: Copper ions generate reactive oxygen species (ROS) that damage microbial cell membranes, leading to cell death.
Catalytic Activity: Copper and nickel atoms facilitate electron transfer in catalytic reactions, enhancing reaction rates and selectivity.
Therapeutic Effects: Copper and nickel ions interact with biological molecules, influencing metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Bronze: An alloy of copper and tin, known for its hardness and durability.
Brass: An alloy of copper and zinc, used for its acoustic properties and resistance to tarnish.
Stainless Steel: An alloy of iron, chromium, and nickel, known for its corrosion resistance and strength.
Copper-nickel compounds stand out due to their balanced combination of corrosion resistance, mechanical strength, and thermal conductivity, making them suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
11131-95-6 |
|---|---|
Molekularformel |
Cu3Ni |
Molekulargewicht |
249.33 g/mol |
IUPAC-Name |
copper;nickel |
InChI |
InChI=1S/3Cu.Ni |
InChI-Schlüssel |
WMXMOYTZYUMRLO-UHFFFAOYSA-N |
Kanonische SMILES |
[Ni].[Cu].[Cu].[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


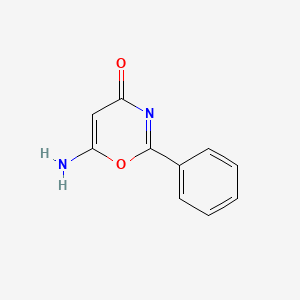

![Butyl 2-{[(2-butoxy-2-oxoethoxy)acetyl]oxy}propanoate](/img/structure/B14735877.png)

![2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14735881.png)
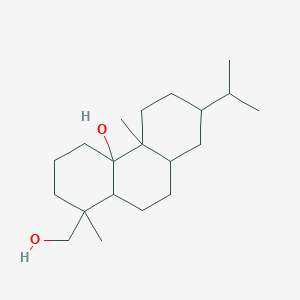
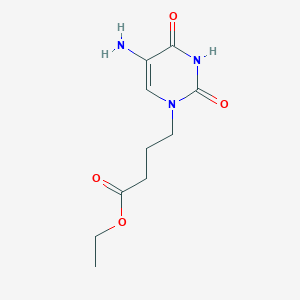
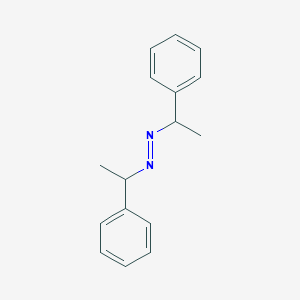

![[(4z)-5-Amino-4-imino-1-phenyl-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-3-yl]acetonitrile](/img/structure/B14735907.png)
![5-[(3-Fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B14735915.png)
![2,2'-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid](/img/structure/B14735921.png)
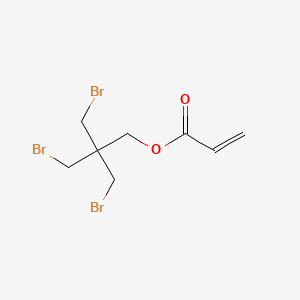
![2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide](/img/structure/B14735938.png)
